

A Comparative Guide to Devaleryl Valsartan Impurity Reference Materials for Pharmaceutical Analysis

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Compound of Interest

Compound Name: *Devaleryl Valsartan Impurity*

Cat. No.: *B121866*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization and certification of **Devaleryl Valsartan Impurity** reference material, a critical component in the quality control of Valsartan drug products. Through a detailed comparison with other commercially available alternatives and supported by experimental data and protocols, this document aims to assist researchers and quality control analysts in making informed decisions for their analytical needs.

Introduction to Devaleryl Valsartan Impurity

Devaleryl Valsartan, also known as (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine, is a known impurity of the angiotensin II receptor blocker, Valsartan.^{[1][2][3]} Its presence in the final drug product must be monitored and controlled to ensure the safety and efficacy of the medication. The use of well-characterized reference materials is therefore essential for the accurate quantification of this impurity in routine quality control and stability studies.

Comparison of Commercially Available Valsartan Impurity Reference Materials

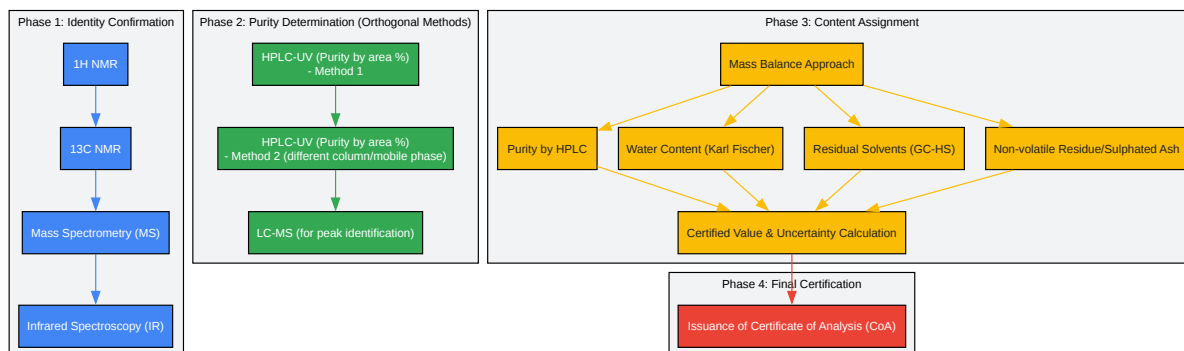
The selection of a suitable reference material is paramount for accurate analytical measurements. The following table provides a comparison of **Devaleryl Valsartan Impurity**

with other commercially available Valsartan-related impurity reference standards. The data presented is based on publicly available information from various suppliers. For lot-specific certified values and uncertainties, users should always refer to the Certificate of Analysis (CoA) provided by the supplier.

Parameter	Devaleryl Valsartan Impurity	Valsartan EP Impurity B	Valsartan EP Impurity C
CAS Number	676129-92-3	137863-20-8	952652-79-8
Molecular Formula	C ₁₉ H ₂₁ N ₅ O ₂	C ₃₁ H ₃₅ N ₅ O ₃	C ₂₃ H ₂₇ N ₅ O ₃
Molecular Weight	351.41 g/mol	525.64 g/mol	421.49 g/mol
Typical Purity	≥98% to ≥99.98% (LCMS)[4][5]	Information typically provided on CoA	Information typically provided on CoA
Certified Value	Provided on lot-specific CoA	Provided on lot-specific CoA	Provided on lot-specific CoA
Uncertainty	Provided on lot-specific CoA	Provided on lot-specific CoA	Provided on lot-specific CoA
Suppliers	Veeprho, SynThink, MedchemExpress, ChemScene, Cayman Chemical	SynZeal, Pharmaffiliates	Veeprho, Pharmaffiliates

Characterization and Certification of Devaleryl Valsartan Impurity Reference Material

The certification of a reference material is a rigorous process that involves a comprehensive set of analytical tests to confirm its identity, purity, and assigned value. The following diagram illustrates a typical workflow for the characterization and certification of a **Devaleryl Valsartan Impurity** reference material.



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Characterization and Certification Workflow

Experimental Protocols

Detailed methodologies are crucial for the reliable characterization of reference materials. Below are representative experimental protocols for the key analytical techniques used.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate **Devaleryl Valsartan Impurity** from the active pharmaceutical ingredient (API) and other related substances.

- Instrumentation: A gradient HPLC system with a UV detector.
- Column: Inertsil ODS-3V, 5 µm, 150 x 4.6 mm, or equivalent C18 column.
- Mobile Phase A: 0.02 M Sodium dihydrogen phosphate buffer, pH adjusted to 2.5 with phosphoric acid.
- Mobile Phase B: Acetonitrile.
- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	90	10
20	10	90
25	10	90
27	90	10

| 30 | 90 | 10 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 230 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the reference material in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a concentration of approximately 0.5 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful technique for confirming the molecular weight of the impurity.

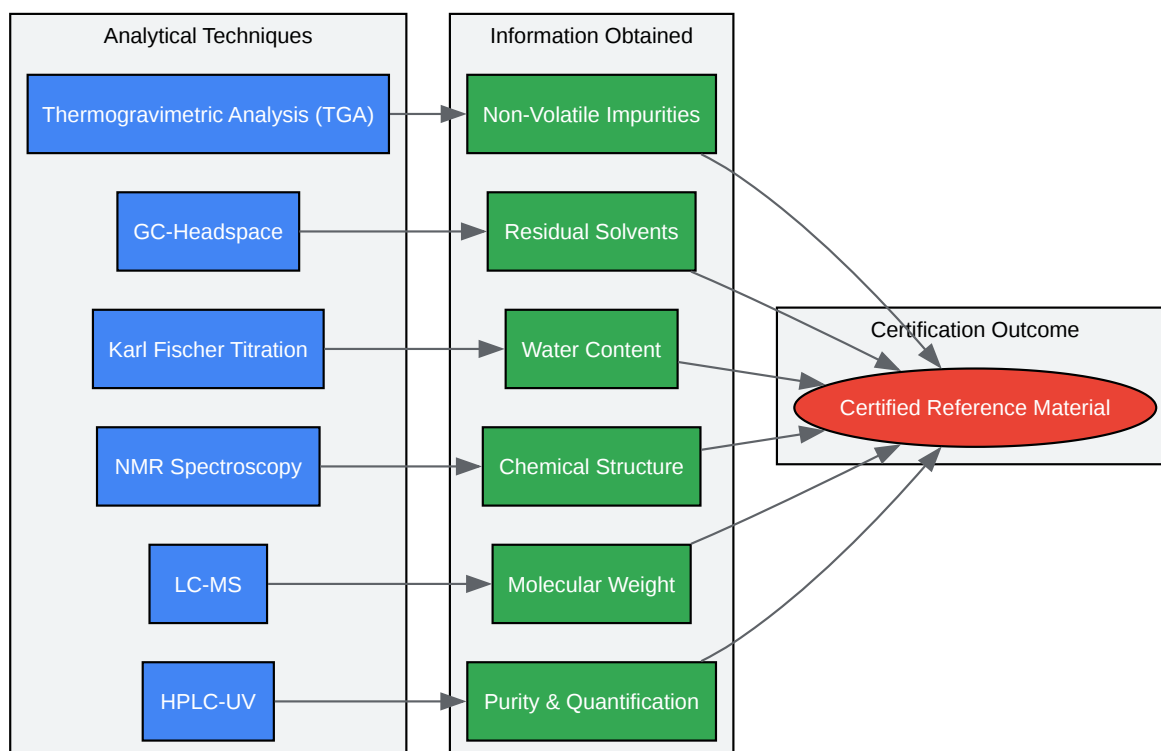
- LC System: As described for HPLC purity determination.
- Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Scan Range: m/z 100-500.
- Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of **Devaleryl Valsartan Impurity** (expected m/z ≈ 352.4).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides detailed information about the chemical structure of the molecule, confirming the identity and isomeric form.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or other suitable deuterated solvent.
- Experiments: ^1H NMR, ^{13}C NMR, and 2D NMR (e.g., COSY, HSQC) as needed for full structural assignment.
- Data Analysis: The chemical shifts, coupling constants, and integrations of the observed signals should be consistent with the known structure of Devaleryl Valsartan.

The following diagram illustrates the logical relationship in applying these analytical techniques for a comprehensive characterization.



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Analytical Techniques and Their Roles

Conclusion

The characterization and certification of **Devaleryl Valsartan Impurity** reference material is a multi-faceted process requiring the application of various orthogonal analytical techniques. While several commercial sources are available, it is imperative for the end-user to carefully review the Certificate of Analysis to ensure the material is fit for its intended purpose. This guide provides a framework for understanding the key quality attributes of this reference material and offers a starting point for the development of in-house analytical methods for its quantification.

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